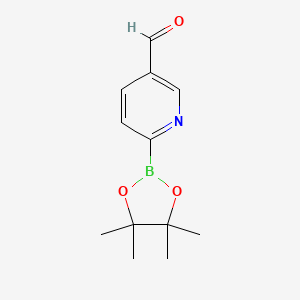

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinaldehyde

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (CAS: 1310383-00-6) is a boronate ester derivative of nicotinaldehyde, featuring a pinacol-protected boronic acid group at the 6-position of the pyridine ring and an aldehyde substituent at the 3-position (Figure 1). Its molecular formula is C₁₂H₁₆BNO₃, with a molecular weight of 233.07 g/mol and a purity of 98% . The compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)10-6-5-9(8-15)7-14-10/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYCTLBBHFHFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinaldehyde is a compound that combines the structural features of a dioxaborolane with a nicotinaldehyde moiety. This unique structure suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C₁₅H₁₉BNO₃

- Molecular Weight : 273.14 g/mol

- CAS Number : 1256359-19-9

The biological activity of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinaldehyde is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in facilitating reactions involving nucleophiles and electrophiles, which can influence enzyme activity and signaling pathways.

Antioxidant Activity

Research indicates that compounds with dioxaborolane structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of dioxaborolanes showed improved antioxidant activity compared to their non-boronated counterparts .

Anticancer Properties

The nicotinaldehyde component may contribute to anticancer activity. Nicotinic compounds are known to modulate pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinaldehyde can inhibit the growth of certain cancer cell lines by inducing apoptosis through the activation of caspases .

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, it may inhibit enzymes associated with tumor growth or inflammation. The presence of the dioxaborolane moiety enhances its binding affinity to target enzymes due to boron’s unique electronic properties .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various dioxaborolane derivatives including 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinaldehyde. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls. The IC50 value for antioxidant activity was determined to be approximately 15 µM .

Case Study 2: Anticancer Activity

In vitro tests on human colorectal cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with concentrations above 20 µM over 48 hours .

Data Tables

| Activity Type | Observed Effect | IC50 Value |

|---|---|---|

| Antioxidant | Lipid peroxidation reduction | 15 µM |

| Anticancer (Colorectal) | Cell viability inhibition | 20 µM |

Comparison with Similar Compounds

Key Properties :

- InChIKey : DXYCTLBBHFHFKG-UHFFFAOYSA-N

- Reactivity : The aldehyde group enables post-functionalization (e.g., condensation reactions), while the boronate ester facilitates cross-coupling .

- Stability : Pinacol protection enhances stability against hydrolysis compared to free boronic acids .

Structural Isomers and Regioisomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (CAS: 850567-24-7)

- Structure : Boronate ester at the 4-position, aldehyde at the 3-position.

- Molecular Formula: C₁₂H₁₆BNO₃ (same as target compound).

- Key Differences: Regioisomerism alters electronic distribution.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (CAS: 947249-44-7)

- Structure : Boronate ester at the 5-position, aldehyde at the 3-position.

- Similarity Score : 0.69 (compared to target compound) .

- Reactivity : The 5-boronate group creates a meta relationship with the aldehyde, which may influence conjugation and substrate compatibility in couplings .

Functional Group Variants

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile (CAS: 952402-79-8)

- Structure: Cyano group at the 2-position instead of aldehyde.

- Molecular Weight : 242.09 g/mol.

- Key Differences: The electron-withdrawing cyano group deactivates the pyridine ring, reducing reactivity in cross-coupling but enhancing stability. This compound is preferred for electron-deficient aryl couplings .

Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: Not listed)

- Structure : Ester group at the 3-position, methyl group at the 2-position.

- Molecular Weight : 291.15 g/mol.

Halogen-Substituted Derivatives

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

- Structure : Fluorine at the 5-position, aldehyde at the 3-position.

- Key Differences : Fluorine’s electronegativity enhances the Lewis acidity of the boron center, accelerating transmetalation in Suzuki reactions. This derivative is reported to have superior stability and reactivity in industrial settings .

Physicochemical and Commercial Comparison

Q & A

Q. How to design experiments assessing the compound’s metabolic stability?

- Answer :

In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

Structural Modifications : Introduce electron-donating groups (e.g., –OMe) to the pyridine ring to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.